molecular formula C17H21N5O4S2 B6538015 ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate CAS No. 1021214-61-8

ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate

Cat. No.: B6538015
CAS No.: 1021214-61-8
M. Wt: 423.5 g/mol
InChI Key: VLWNEGWIQGYTTO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21N5O4S2 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.10349652 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H20N4O3S2, with a molecular weight of approximately 366.43 g/mol. It features a thiazole ring substituted with various functional groups that enhance its biological activity.

Synthesis Pathways:

  • Hantzsch Reaction: A common method for synthesizing thiazole derivatives involves the Hantzsch reaction, which combines aldehydes, β-keto esters, and thioureas under acidic conditions.
  • Multi-step Reactions: The synthesis typically involves several steps including the reaction of ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate with 1-(4-methylpyridin-2-yl)thiourea in ethanol under reflux conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related thiazole derivative was shown to inhibit HSET (KIFC1), a critical protein in cancer cell mitosis. The inhibition leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, resulting in cell death through aberrant cell division .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis pathways.

Case Studies and Experimental Results

A recent high-throughput screening identified compounds with micromolar inhibition of HSET ATPase activity. The findings showed that modifications to the thiazole structure significantly affected potency; for example:

  • Methyl Group Removal: Caused a 65-fold reduction in potency.
  • Ethyl Ester Removal: Resulted in a 3000-fold reduction in potency .

Table 1: Potency of Thiazole Derivatives Against HSET

CompoundIC50 (µM)Structural Modification
Compound A2.7None
Compound B7.1Higher ATP concentration
Ethyl ThiazoleTBDVaries with substituents

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-5-26-16(25)14-10(4)18-17(28-14)20-12(23)8-27-13-7-6-11(21-22-13)19-15(24)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNEGWIQGYTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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